H-Lys-Tyr-Glu-OH

Übersicht

Beschreibung

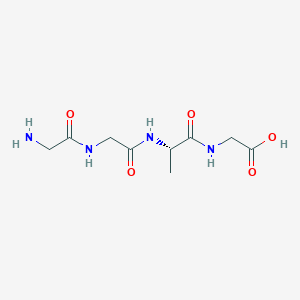

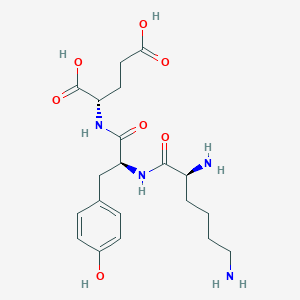

“H-Lys-Tyr-Glu-OH” is a tripeptide composed of three amino acids: Lysine (Lys), Tyrosine (Tyr), and Glutamic acid (Glu). The peptide bond formation between these amino acids results in the release of a water molecule . The peptide can be used for various research and development purposes .

Synthesis Analysis

The synthesis of peptides like “H-Lys-Tyr-Glu-OH” typically involves methods such as solid-phase peptide synthesis (SPPS). This process involves the sequential addition of protected amino acids to a growing peptide chain attached to insoluble resin beads . The peptide sequence can be modified and optimized via specific chemical modifications .

Molecular Structure Analysis

The molecular structure of “H-Lys-Tyr-Glu-OH” is determined by the specific arrangement and interaction of its constituent amino acids. Each amino acid has a central carbon atom (the alpha carbon) to which an amino group, a carboxyl group, a hydrogen atom, and a unique side chain (R-group) are attached .

Chemical Reactions Analysis

The chemical reactions involving “H-Lys-Tyr-Glu-OH” would largely depend on the functional groups present in its structure. For instance, the carboxyl groups in Glu and the amino groups in Lys can participate in acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Lys-Tyr-Glu-OH” are influenced by the properties of its constituent amino acids. For instance, Lys is a basic amino acid, Tyr is aromatic, and Glu is acidic. These properties can affect the peptide’s solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

Proton Transfer and Polarizability in Proteins

The hydrogen bonds formed between tyrosine and lysine, and between glutamic acid and lysine residues, are critical in proton transfer mechanisms in proteins. This aspect is essential in understanding how these hydrogen bonds participate in proton transport through hydrophobic regions of biological membranes, as observed in bacteriorhodopsin (Kristof & Zundel, 1980).

NMR Parameters in Peptide Studies

NMR (nuclear magnetic resonance) studies involving linear tetrapeptides containing common amino acid residues, including lysine, tyrosine, and glutamic acid, provide valuable insights for conformational studies of polypeptide chains. These studies help in understanding the influence of specific amino acids on the overall structure and behavior of peptides in solutions (Bundi & Wüthrich, 1979).

Carbon-13 NMR Chemical Shifts

Research on the 13C NMR chemical shifts in amino acid residues, including lysine, tyrosine, and glutamic acid, in linear tetrapeptides, provides essential data for selecting suitable “random coil” 13C chemical shifts. This information is crucial for conformational studies of polypeptide chains in solutions (Richarz & Wüthrich, 1978).

Hydrogen Bond Polarizability in Proteins

The study of hydrogen bonds, including OH ↔ O−, in amino acids like lysine and glutamic acid, reveals information about their polarizability and structural symmetry. This research contributes to understanding the formation of these bonds in proteins and their stability against hydration, which is significant in the context of enzyme active centers and membrane transport mechanisms (Kristof & Zundel, 1980).

Wirkmechanismus

Safety and Hazards

As with any chemical substance, handling “H-Lys-Tyr-Glu-OH” requires appropriate safety measures. It’s important to avoid inhalation, contact with skin and eyes, and to use personal protective equipment. If the substance is inhaled or comes into contact with skin or eyes, it’s necessary to seek medical attention .

Zukünftige Richtungen

The future research directions for “H-Lys-Tyr-Glu-OH” could involve exploring its potential applications in various fields. For instance, it could be used in the development of new materials, drugs, or bioactive compounds. Additionally, modifications to the peptide sequence could be explored to enhance its properties or functionalities .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O7/c21-10-2-1-3-14(22)18(28)24-16(11-12-4-6-13(25)7-5-12)19(29)23-15(20(30)31)8-9-17(26)27/h4-7,14-16,25H,1-3,8-11,21-22H2,(H,23,29)(H,24,28)(H,26,27)(H,30,31)/t14-,15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLSGAWRCZECIQ-JYJNAYRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Lys-Tyr-Glu-OH | |

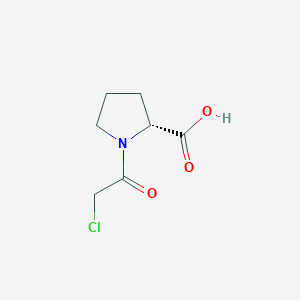

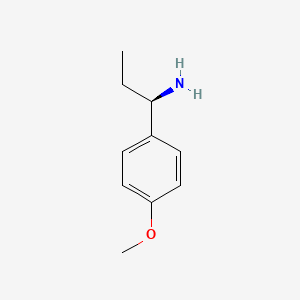

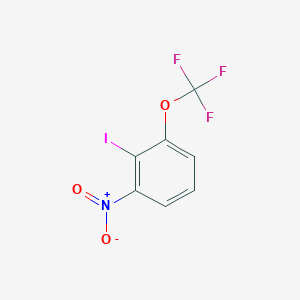

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrano[3,4-c]pyridin-1-one, 3-methyl-](/img/structure/B3254303.png)

![N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine](/img/structure/B3254335.png)